![molecular formula C18H17N3O4S B3193147 N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide CAS No. 683806-41-9](/img/structure/B3193147.png)
N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide
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Overview
Description
“N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide” is a compound with the molecular formula C17H15N3O4S and a molecular weight of 357.38 . It is also known by registry numbers ZINC000004844909 and ZINC000004844910 .
Molecular Structure Analysis
The compound has a complex structure that includes a nitroquinoline ring, a thiophene ring, and a propanamide group . The SMILES representation of the molecule isCCC(=O)NC(c1cccs1)c1cc(N+[O-])c2cccnc2c1O
. Physical And Chemical Properties Analysis
The compound’s physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available resources .properties
CAS RN |
683806-41-9 |
---|---|
Product Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide |
Molecular Formula |
C18H17N3O4S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17N3O4S/c1-10(2)18(23)20-15(14-6-4-8-26-14)12-9-13(21(24)25)11-5-3-7-19-16(11)17(12)22/h3-10,15,22H,1-2H3,(H,20,23) |
InChI Key |
UGVXTILPQFDWHE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
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